4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
CAS No.: 1000341-34-3
Cat. No.: VC2546372
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000341-34-3 |
|---|---|
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13) |
| Standard InChI Key | DLVKICABULMZPQ-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC2=C1C(=CN2)C(=O)O |
| Canonical SMILES | COC1=NC=CC2=C1C(=CN2)C(=O)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid is a bicyclic nitrogen heterocycle containing both pyrrole and pyridine rings fused in a specific orientation. This molecular architecture places it in the important class of pyrrolopyridines, which are known for their diverse biological activities. The compound features three key functional groups: a nitrogen-containing heterocyclic core, a methoxy group at the 4-position, and a carboxylic acid group at the 3-position. These functional groups contribute to its potential reactivity and possible biological interactions with various target proteins.
Chemical Identifiers and Properties
The compound is uniquely identified through several standardized chemical identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 1000341-34-3 |
| Molecular Formula | C9H8N2O3 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | 4-methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H8N2O3/c1-14-8-7-5(9(12)13)4-11-6(7)2-3-10-8/h2-4,11H,1H3,(H,12,13) |
| Standard InChIKey | DLVKICABULMZPQ-UHFFFAOYSA-N |
| SMILES | COC1=NC=CC2=C1C(=CN2)C(=O)O |
Structural Features and Characteristics
Core Structure Analysis
The pyrrolopyridine core of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid represents an important heterocyclic system in medicinal chemistry. This scaffold consists of a pyrrole ring fused with a pyridine ring, creating a bicyclic system with specific connectivity designated by the [3,2-c] notation. This notation indicates the fusion arrangement between the two rings according to standard chemical nomenclature. The pyrrole component contributes an N-H group that can participate in hydrogen bonding, while the pyridine nitrogen provides a potential site for coordination with metal ions or hydrogen bond acceptance.
Functional Group Analysis
The compound contains three important functional groups that define its chemical behavior:
These functional groups collectively establish the compound's physical properties, including solubility characteristics and potential binding interactions with biological targets .
Synthesis and Preparation Methods
Related Synthetic Examples
Insights into potential synthetic routes can be drawn from related compounds. For instance, the synthesis of 6-bromo-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, though structurally different, provides some perspective on working with the pyrrolo[3,2-c]pyridine core structure. This synthesis involved reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid in the presence of base (K2CO3), pyridine, and copper acetate in 1,4-dioxane under microwave irradiation conditions .
For introducing a carboxylic acid group at the 3-position of the pyrrolopyridine scaffold, common approaches might include oxidation of an appropriately positioned methyl or aldehyde group, or direct installation through lithiation followed by carboxylation. The methoxy group at the 4-position could potentially be introduced through nucleophilic substitution of an appropriate leaving group or through directed metallation followed by reaction with a methoxy-introducing reagent.
| Parameter | Specification |
|---|---|
| Purity | Typically ≥95% |
| Appearance | Not specified in available sources |
| Storage Conditions | Generally 2-8°C, protected from light |
| Pricing | Approximately $455 per gram |
| Intended Use | For research use only, not for human or veterinary use |
These specifications indicate that the compound is available as a specialty research chemical, with pricing that reflects its specialized synthesis and limited production scale . The relatively high cost per gram suggests that its synthesis may involve challenging steps or expensive starting materials.
Structure-Based Comparisons with Related Compounds
Structural Analogues Analysis
Several structurally related compounds provide context for understanding the potential properties and activities of 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid | 1000341-34-3 | C9H8N2O3 | 192.17 g/mol | Reference compound |
| 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid | 119248-43-0 | C8H6N2O2 | 162.15 g/mol | Lacks methoxy group at 4-position |
| 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester | 871583-16-3 | C10H10N2O3 | 206.20 g/mol | Carboxylic acid at 2-position instead of 3-position, and present as methyl ester |
| 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | 1190314-48-7 | C9H8N2O2 | 176.17 g/mol | Different ring fusion pattern, aldehyde instead of carboxylic acid |
| 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | 1190316-58-5 | C9H8N2O3 | 192.17 g/mol | Different ring fusion pattern, methoxy at 6-position |
This comparison highlights the variety of related pyrrolopyridine structures, with differences in substitution patterns, functional groups, and ring fusion arrangements . Each of these structural variations can significantly impact the compound's physical properties, biological activities, and potential applications.
Isomeric Relationships
It is noteworthy that 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an isomer of our target compound, having the same molecular formula and weight but differing in the position of the methoxy group and the orientation of ring fusion. Such isomeric relationships are significant in medicinal chemistry, as they can lead to substantially different biological activities despite the identical elemental composition .
Research Gaps and Future Directions
Current Knowledge Limitations
Based on the available literature, several key knowledge gaps exist regarding 4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume